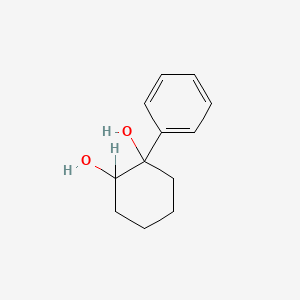

1-phenylcyclohexane-1,2-diol

Description

The Significance of Vicinal Diols in Organic Synthesis and Stereochemistry

Vicinal diols, or 1,2-diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. thieme-connect.de This structural motif is of fundamental importance in organic synthesis and stereochemistry for several reasons. The proximate hydroxyl groups can influence the molecule's reactivity and conformation through intramolecular hydrogen bonding. rsc.org

They serve as versatile intermediates in a multitude of chemical transformations. For instance, vicinal diols can be cleaved to form aldehydes or ketones, or they can undergo dehydration to yield alkenes. thieme-connect.de One of the most critical applications of vicinal diols is in the realm of asymmetric synthesis, where their chiral nature is exploited to produce enantiomerically pure compounds. thieme-connect.delookchem.com Chiral vicinal diols are crucial building blocks for the synthesis of pharmaceuticals and natural products. lookchem.com The Sharpless asymmetric dihydroxylation is a notable method for producing chiral vicinal diols from alkenes. thieme-connect.com

The stereochemistry of vicinal diols, particularly in cyclic systems like cyclohexanes, has been a subject of extensive study to understand conformational preferences and reaction mechanisms. rsc.org The relative orientation of the hydroxyl groups (cis or trans) dictates the molecule's shape and its interactions with other reagents, making the stereocontrolled synthesis of vicinal diols a key objective in organic chemistry.

Historical Context of 1-Phenylcyclohexane-1,2-diol (B1211945) Research

Early research on this compound primarily focused on its synthesis and the stereochemical outcomes of various reactions. A notable study from 1965 investigated new methods for preparing the trans isomer of this compound. epa.gov This research revealed that the reaction of 1-phenylcyclohexene with peroxyformic acid was not entirely stereospecific, yielding a mixture of both cis and trans isomers. epa.gov The study also explored the reaction of 1-phenylcyclohexene oxide with different reagents to control the stereochemical outcome, finding that while some methods produced a mix of isomers, the use of sodium 2-dimethylaminoethoxide led exclusively to the trans-diol. epa.gov

These early investigations were crucial in understanding the factors that govern the stereochemistry of reactions on phenyl-substituted cyclohexene (B86901) systems. The development of reliable methods for the stereoselective synthesis of both cis- and trans-1-phenylcyclohexane-1,2-diol laid the groundwork for its later use in more complex applications. For instance, the ability to selectively synthesize one stereoisomer over another is a critical aspect of modern drug development, where different enantiomers can have vastly different biological activities. lookchem.com

A significant advancement in the synthesis of enantiomerically pure this compound came with the advent of asymmetric dihydroxylation methods. The Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene provided a reliable route to obtaining specific enantiomers of the cis-diol in high enantiomeric excess. orgsyn.orgscispace.com This breakthrough was pivotal, as it made chiral versions of this compound more accessible for use as chiral auxiliaries and in the synthesis of other chiral compounds. orgsyn.org

Current Research Landscape and Future Directions for the Compound Class

The current research landscape for this compound and related compounds is vibrant and multifaceted, with applications spanning asymmetric catalysis, materials science, and computational chemistry. The chiral nature of this compound makes it a valuable chiral building block. lookchem.com

Recent studies have explored the use of this compound in the synthesis of chiral crown ethers, which are of interest for their potential in enantiomer recognition and separation. researchgate.netresearchgate.net The rigid structure of the cyclohexane (B81311) ring and the steric barrier provided by the phenyl group can create a well-defined chiral cavity within the crown ether macrocycle. researchgate.netresearchgate.net

Furthermore, derivatives of this compound are being investigated as ligands for asymmetric catalysis. researchgate.net The development of new catalysts that can promote enantioselective reactions is a major focus of modern organic chemistry, and chiral diols like this compound provide a versatile scaffold for designing such catalysts. lookchem.com In 2024, research on the clustering behavior of cis-1-phenylcyclohexane-1,2-diol using laser spectroscopy and quantum chemistry calculations has provided deeper insights into its intermolecular interactions and self-recognition properties. rsc.orgresearchgate.net Additionally, it has been used as a model system in computational challenges aimed at predicting vibrational frequencies of hydrogen-bonded systems. rsc.org

Future research is likely to continue exploring the use of this compound in the development of novel chiral materials and catalysts. lookchem.com Its unique combination of a rigid cyclic structure, a bulky phenyl group, and versatile hydroxyl groups makes it an attractive platform for creating highly ordered and functional molecular architectures. The ongoing interest in this compound underscores its enduring importance in the field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHEYDAIICUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4912-59-8 | |

| Record name | 1,2-Cyclohexanediol, 1-phenyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 1 Phenylcyclohexane 1,2 Diol

Asymmetric Dihydroxylation Approaches

Asymmetric dihydroxylation involves the direct addition of two hydroxyl groups across the double bond of 1-phenylcyclohexene, creating two new stereocenters. The primary goal of these methods is to control the facial selectivity of the addition to produce a single, enantiomerically enriched stereoisomer.

Osmium-Catalyzed Asymmetric Dihydroxylation (Sharpless AD) of 1-Phenylcyclohexene

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective syn-dihydroxylation of alkenes. wikipedia.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. nih.gov The stoichiometric oxidant, typically potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), regenerates the osmium catalyst, allowing it to be used in substoichiometric amounts. wikipedia.orgnih.gov

The reaction is most commonly performed using commercially available reagent mixtures known as AD-mix-α and AD-mix-β. nih.gov These mixes contain the potassium osmate catalyst, the ferricyanide reoxidant, potassium carbonate, and a chiral ligand. nih.gov AD-mix-α contains the ligand (DHQ)₂PHAL, while AD-mix-β contains its pseudoenantiomer, (DHQD)₂PHAL. chem-station.com The choice between these two mixes determines which face of the alkene is hydroxylated, allowing for the selective synthesis of either the (1S,2S) or (1R,2R) enantiomer of the cis-diol. orgsyn.org

For the dihydroxylation of 1-phenylcyclohexene, the Sharpless AD reaction provides the corresponding cis-1-phenylcyclohexane-1,2-diol in high yield and with excellent enantioselectivity. The use of AD-mix-β yields (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol with an enantiomeric excess (ee) of 99%, while AD-mix-α produces the (−)-(1S,2S)-enantiomer with 97% ee. orgsyn.org An organic synthesis procedure reports a 99% crude yield for the (1S,2S)-diol with an ee of 98.9%. orgsyn.org The aryl group on the substrate generally leads to higher reactivity and selectivity, likely due to favorable π-π stacking interactions in the transition state. chem-station.com

| Chiral Ligand System | Product | Yield (Crude) | Enantiomeric Excess (ee) |

|---|---|---|---|

| AD-mix-β ((DHQD)₂PHAL) | (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | Not Reported | 99% |

| AD-mix-α ((DHQ)₂PHAL) | (−)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | 99% | 97-98.9% |

Enantioselective Dihydroxylation using Bridged Silsesquioxane Catalysts

Peroxydisulfate (B1198043)/Peroxymonosulfate (B1194676) Mediated Dihydroxylation

The dihydroxylation of alkenes can also be achieved using strong, osmium-free oxidizing agents. Peroxymonosulfate (PMS, HSO₅⁻), often supplied as the triple salt Oxone®, is a viable oxidant for this transformation. Research has shown that PMS is the active oxidant in dihydroxylation reactions, even when starting with peroxydisulfate (PDS, S₂O₈²⁻), as PDS decomposes into PMS in acidic aqueous solutions.

This methodology involves the reaction of the alkene with an aqueous solution of the oxidant, typically under acidic conditions and sometimes with a co-solvent like acetonitrile. The reaction is believed to proceed through an electrophilic oxygen transfer to form an epoxide intermediate, which then undergoes acid-catalyzed ring-opening to yield the trans-1,2-diol. While no specific data for 1-phenylcyclohexene is provided, a study on the dihydroxylation of eight different styrenes and other alkenes using in situ generated ammonium (B1175870) peroxymonosulfate demonstrated the viability of this method. For various styrene (B11656) derivatives, the corresponding diols were obtained in moderate to excellent yields.

| Substrate | Yield |

|---|---|

| Styrene | 85% |

| 4-Methylstyrene | 91% |

| 4-Methoxystyrene | 87% |

| 4-tert-Butylstyrene | 85% |

| 4-Chlorostyrene | 52% |

| 4-Bromostyrene | 47% |

| 4-Fluorostyrene | 66% |

| trans-β-Methylstyrene | 54% |

Synthesis via Epoxide Hydrolysis

An alternative route to 1-phenylcyclohexane-1,2-diol (B1211945) is a two-step process that begins with the epoxidation of 1-phenylcyclohexene to form 1-phenylcyclohexene oxide. This epoxide intermediate is then subjected to hydrolysis to open the ring and form the diol. The stereochemical outcome of this route is typically anti-addition, yielding the trans-diol.

Acid-Catalyzed Hydrolysis of 1-Phenylcyclohexene Oxide and its Derivatives

The hydrolysis of 1-phenylcyclohexene oxide is readily achieved under acidic conditions (e.g., dilute HClO₄ or H₂SO₄ in a dioxane-water solvent system). This reaction yields a mixture of cis-1-phenylcyclohexane-1,2-diol (syn hydration product) and trans-1-phenylcyclohexane-1,2-diol (anti hydration product).

The mechanism involves the protonation of the epoxide oxygen, followed by the rate-limiting formation of a discrete carbocation intermediate at the benzylic carbon. This planar carbocation is then attacked by water from either face. Attack from the same side as the remaining C-O bond would lead to the cis-diol, while attack from the opposite face gives the trans-diol. The final product ratio is determined by the partitioning of this carbocation intermediate. Research indicates that the more stable cis-diol is often the thermodynamically favored product.

Studies on derivatives of 1-phenylcyclohexene oxide with different para-substituents on the phenyl ring have shown that electron-donating groups can influence the ratio of cis to trans diol products.

| Aryl Substituent (para-) | cis-Diol : trans-Diol Ratio |

|---|---|

| -OCH₃ | 74 : 26 |

| -CH₃ | 83 : 17 |

| -H | 83 : 17 |

Regio- and Stereospecific Ring Opening of Epoxides

The ring-opening of epoxides, particularly 1-phenylcyclohexene oxide, represents a direct and widely studied approach for the synthesis of this compound. The outcome of this reaction is highly dependent on the reaction conditions, which can be tailored to favor the formation of either cis- or trans-diols.

Acid-catalyzed hydrolysis of 1-phenylcyclohexene oxide typically proceeds through a mechanism involving a carbocation-like intermediate. The stability of this intermediate, influenced by the phenyl group at the tertiary carbon, plays a crucial role in determining the product distribution. The reaction generally yields a mixture of the cis- and trans-1-phenylcyclohexane-1,2-diols. The ratio of these stereoisomers can be influenced by factors such as the nature of the acid catalyst and the presence of substituents on the phenyl ring. For instance, electron-donating groups on the phenyl ring can stabilize the carbocation intermediate, which can affect the syn:anti hydration ratio.

Enzymatic hydrolysis of epoxides offers a powerful alternative for achieving high enantioselectivity. Epoxide hydrolases (EHs) can catalyze the ring-opening of meso-epoxides like cyclohexene (B86901) oxide to yield chiral trans-diols with high enantiomeric excess. While specific studies on the enzymatic hydrolysis of 1-phenylcyclohexene oxide are less common, the principles of enzymatic catalysis suggest its potential for the enantioselective synthesis of trans-1-phenylcyclohexane-1,2-diol.

The following table summarizes the typical outcomes of epoxide ring-opening reactions for the synthesis of this compound.

| Reaction Condition | Starting Material | Major Product(s) | Key Features |

| Acid-Catalyzed Hydrolysis (e.g., H₂SO₄) | 1-Phenylcyclohexene oxide | Mixture of cis- and trans-1-phenylcyclohexane-1,2-diol | Product ratio is dependent on reaction conditions and substrate electronics. |

| Enzymatic Hydrolysis (e.g., Epoxide Hydrolase) | 1-Phenylcyclohexene oxide | Enantiomerically enriched trans-1-phenylcyclohexane-1,2-diol | Offers high potential for stereocontrol. |

Organometallic Reagent Addition Pathways

The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. This strategy can be applied to the synthesis of this compound, typically involving the reaction of an organometallic reagent with a suitable cyclohexanone (B45756) precursor.

Grignard reagents, such as phenylmagnesium bromide (PhMgBr), are potent nucleophiles that readily add to the carbonyl group of ketones. The synthesis of 1-phenylcyclohexan-1-ol can be readily achieved by the reaction of phenylmagnesium bromide with cyclohexanone. To obtain the target 1,2-diol, a subsequent oxidation step would be required to introduce the second hydroxyl group.

Alternatively, a more direct approach involves the use of a cyclohexanone derivative that already contains an oxygen functionality at the adjacent position. For example, the addition of phenylmagnesium bromide to 2-hydroxycyclohexanone (an α-hydroxy ketone) would, in principle, yield this compound directly. However, the presence of the acidic hydroxyl group in the starting material would necessitate the use of excess Grignard reagent to account for deprotonation.

Another viable precursor is 1,2-cyclohexanedione. The reaction with one equivalent of phenylmagnesium bromide could selectively add to one of the carbonyl groups, and after a reductive workup, would yield the desired diol. The selectivity of this addition can be influenced by steric and electronic factors, as well as the reaction conditions.

The table below outlines a potential synthetic route using a Grignard reagent.

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | Cyclohexanone | Phenylmagnesium bromide (PhMgBr) | 1-Phenylcyclohexan-1-ol |

| 2 | 1-Phenylcyclohexan-1-ol | Oxidizing Agent | This compound |

Catalytic asymmetric allylboration has emerged as a powerful method for the stereocontrolled synthesis of homoallylic alcohols. This methodology typically involves the reaction of an allylboron reagent with an aldehyde or ketone in the presence of a chiral catalyst. While direct application to the synthesis of this compound from simple precursors is not extensively documented, the principles of this reaction can be conceptually applied.

For instance, a potential substrate for such a reaction could be a precursor like 1-phenyl-2-oxocyclohexanol. A diastereoselective allylboration of the ketone functionality, followed by oxidative cleavage of the newly introduced allyl group (e.g., through ozonolysis), could provide a pathway to the target diol with control over the newly formed stereocenter. The success of such a strategy would depend on the development of a suitable catalyst system that can effectively control the stereochemical outcome in a highly functionalized substrate.

The general transformation is depicted below, highlighting the potential for stereocontrol.

| Substrate | Reagent | Catalyst | Potential Product |

| 1-Phenyl-2-oxocyclohexanol | Allylboronate | Chiral Catalyst | Diastereomerically enriched homoallylic alcohol intermediate |

Alternative Synthetic Routes

Beyond the more common methods, several alternative synthetic strategies have been explored for the preparation of this compound and its derivatives. These routes often involve transformations of related arylcyclohexane compounds or specialized rearrangement reactions.

Hydrogenolysis, the cleavage of a chemical bond by reaction with hydrogen, can be a useful tool in the synthesis of cyclohexyl compounds. In the context of this compound, a relevant application is found in procedures where the diol itself is an intermediate. For example, in a published procedure for the synthesis of trans-2-phenylcyclohexanol, (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol is first synthesized via Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. orgsyn.org This cis-diol can then be subjected to hydrogenolysis conditions, for instance using Raney nickel, which can lead to the reduction of the benzylic hydroxyl group. orgsyn.org

While the primary goal of such a sequence may be the synthesis of the corresponding alcohol, it highlights a key synthetic route to the diol itself. The asymmetric dihydroxylation step provides excellent control over the stereochemistry, yielding enantiomerically pure cis-diol. orgsyn.org

The following table summarizes the key steps in this synthetic sequence. orgsyn.org

| Step | Starting Material | Reagents | Product | Yield | Enantiomeric Excess |

| 1 | 1-Phenylcyclohexene | AD-mix-β | (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | 99% (crude) | 99% ee |

| 2 | (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | Raney Nickel, H₂ | (−)-(1R,2S)-trans-2-Phenylcyclohexanol | 96% | >99.5% ee |

The synthesis of fluorinated analogues of this compound can be complicated by unexpected rearrangement reactions, particularly when using deoxofluorination reagents. Studies on the fluorination of phenyl-substituted cyclohexane (B81311) diepoxide and diol precursors have shown that the neighboring phenyl group can participate in the reaction, leading to skeletal rearrangements via a phenonium ion intermediate. core.ac.uk

For example, the treatment of a diepoxide precursor with reagents like triethylamine (B128534) trishydrofluoride (Et₃N·3HF) at elevated temperatures can lead to the formation of fluorinated diols. However, the reaction pathway can be diverted by the migration of the phenyl group, resulting in rearranged products. These observations are critical for designing synthetic routes to specifically substituted derivatives of this compound, as the potential for such rearrangements must be considered. The propensity for these aryl migrations highlights the intricate reactivity of these systems under fluorinating conditions. core.ac.uk

Stereochemical Aspects and Chiral Recognition of 1 Phenylcyclohexane 1,2 Diol

Isomerism and Configurational Assignment (cis- and trans-1-Phenylcyclohexane-1,2-diol)

1-Phenylcyclohexane-1,2-diol (B1211945) possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This structural feature gives rise to two diastereomeric forms: cis and trans. Each of these diastereomers exists as a pair of enantiomers.

Cis-isomers : In the cis configuration, the two hydroxyl groups are on the same side of the cyclohexane ring. The two enantiomers are (1R,2R)-1-phenylcyclohexane-1,2-diol and (1S,2S)-1-phenylcyclohexane-1,2-diol. nih.govscbt.com The cis-diol is the product of syn-dihydroxylation of 1-phenylcyclohexene.

Trans-isomers : In the trans configuration, the two hydroxyl groups are on opposite sides of the ring. The corresponding enantiomers are (1R,2S)-1-phenylcyclohexane-1,2-diol and (1S,2R)-1-phenylcyclohexane-1,2-diol. scispace.com

The assignment of these configurations is based on the Cahn-Ingold-Prelog priority rules for the substituents on the two chiral carbons. The relationship between the hydroxyl groups determines the cis/trans designation, while the absolute configuration at each carbon determines the R/S designation.

Table 1: Stereoisomers of this compound

| Isomer Name | Absolute Configuration | Diastereomer | CAS Number |

|---|---|---|---|

| (+)-1-Phenylcyclohexane-cis-1,2-diol | (1R,2R) | cis | 125132-75-4 scbt.com |

| (-)-1-Phenylcyclohexane-cis-1,2-diol | (1S,2S) | cis | 34281-90-8 nih.gov |

| (-)-trans-2-Phenyl-1-cyclohexanol Related Precursor | (1R,2S) | trans | N/A |

Enantiomeric Purity and Control in Synthesis

High levels of enantiomeric purity in the synthesis of this compound are commonly achieved through asymmetric synthesis, most notably the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. orgsyn.org This method utilizes a chiral ligand to direct the oxidation to one face of the double bond, resulting in a high enantiomeric excess (ee) of one enantiomer.

The choice of the chiral ligand dictates which enantiomer is formed:

Using AD-mix-β , which contains the ligand (DHQD)₂PHAL, the reaction yields (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol with an enantiomeric purity reported to be greater than 99.5% ee. orgsyn.org

Using AD-mix-α , containing the pseudoenantiomeric ligand (DHQ)₂PHAL, the reaction produces (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol with an ee of 98.9%. orgsyn.org

The crude product from these reactions is often of sufficient purity for subsequent steps, though recrystallization can further enhance the enantiomeric excess. orgsyn.org The ee is typically determined using chiral chromatography techniques such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC). orgsyn.org

Table 2: Enantioselective Synthesis of cis-1-Phenylcyclohexane-1,2-diol

| Reagent | Chiral Ligand | Product Configuration | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| AD-mix-β | (DHQD)₂PHAL | (+)-(1R,2R) | >99.5% | orgsyn.org |

Control over diastereoselectivity in the synthesis of this compound is critical for obtaining either the cis or trans isomer preferentially. The Sharpless asymmetric dihydroxylation is inherently diastereoselective, as the mechanism involves a syn-addition of the two hydroxyl groups across the double bond of the 1-phenylcyclohexene precursor. orgsyn.org This concerted mechanism exclusively yields the cis-diol.

Alternative methods are required to synthesize the trans-diol, such as those involving epoxide intermediates followed by ring-opening, which typically results in anti-dihydroxylation.

Conformational Analysis of this compound Stereoisomers

The conformational behavior of this compound is significantly influenced by the bulky phenyl substituent at the C1 position. In the cis-isomer, the presence of the phenyl group leads to a "conformational locking" effect, which restricts the flexibility of the cyclohexane ring compared to the parent cis-1,2-cyclohexanediol. goettingen-research-online.dersc.org

Spectroscopic and computational studies have shown that only one dominant conformer of cis-1-phenylcyclohexane-1,2-diol is observed under experimental conditions. rsc.orgrsc.org This stable conformation is characterized by specific intramolecular interactions:

A weak intramolecular hydrogen bond between the two adjacent hydroxyl groups (OH···O).

An interaction between one of the hydroxyl groups and the aromatic ring (OH···π). rsc.org

Chiral Self-Recognition and Clustering Propensity

This compound exhibits notable chiral self-recognition, where molecules of the diol preferentially interact with other molecules of the same chirality. Studies on cis-1-phenylcyclohexane-1,2-diol (cis-PCD) have shown that it displays a distinct homochiral preference when forming dimers in the gas phase. goettingen-research-online.dersc.org This means that a dimer consisting of two molecules of the same enantiomer (e.g., R,R + R,R) is more stable than a heterodimer formed from two different enantiomers (e.g., R,R + S,S).

This behavior is a direct consequence of the phenyl substituent. The parent compound, cis-1,2-cyclohexanediol, shows a preference for forming heterodimers. goettingen-research-online.de The introduction of the phenyl group in cis-PCD alters the hydrogen bonding patterns and introduces steric and dispersion interactions that favor the homochiral arrangement. rsc.orgrsc.org This observed preference for homochiral clustering at low temperatures aligns with the formation of a conglomerate in the solid state, where enantiomers crystallize separately. rsc.org

Enantiomer Recognition in Supramolecular Systems

The well-defined stereochemistry and conformational rigidity of this compound make it a valuable chiral building block in the construction of larger supramolecular systems designed for enantiomer recognition.

For instance, (+)-cis-1-phenylcyclohexane-1,2-diol has been incorporated as a chiral subunit into crown ethers. rsc.org These chiral crown ethers can then act as hosts for chiral guest molecules, such as racemic ammonium (B1175870) salts like (±)-1,2-diphenylethylamine hydrochloride. By examining the differential transport of the enantiomers of the guest molecule, it has been shown that these supramolecular hosts exhibit enantioselectivity. The chiral diol unit imparts a specific three-dimensional structure to the crown ether's cavity, leading to preferential binding and complexation with one enantiomer of the guest over the other. rsc.org The selectivity of this recognition is interpreted based on the steric and electronic complementarity between the host and the different enantiomers of the guest molecule. rsc.org

Complexation with Chiral Crown Ethers

The incorporation of the this compound moiety into crown ether macrocycles has been a strategic approach in the design of chiral hosts for enantioselective recognition. nycu.edu.tw This structural subunit imparts a rigid conformational element and introduces a phenyl group as a chiral barrier, which can play a crucial role in creating a specific chiral environment within the crown ether cavity. nycu.edu.tw The stereochemical arrangement of the diol and the positioning of the phenyl group are instrumental in the differential complexation of enantiomeric guest molecules, particularly primary ammonium salts. nycu.edu.twrsc.org

Research in this area has led to the synthesis of various chiral crown ethers derived from cis-1-phenylcyclohexane-1,2-diol. rsc.orgrsc.org These hosts have been investigated for their ability to selectively bind with chiral amines and their derivatives, demonstrating the potential for enantiomeric differentiation. rsc.orgrsc.org The enantiomer recognition capabilities of these crown ethers are typically evaluated through methods such as enantiomer differential transport and the determination of association constants for the diastereomeric complexes formed with chiral guests. rsc.orgrsc.org

A notable study involved the preparation of optically active azophenolic crown ethers incorporating two cis-1-phenylcyclohexane-1,2-diol chiral subunits. rsc.org These crown ethers were designed with a p-(2,4-dinitrophenylazo)phenol moiety as a chromophore, allowing for the observation of enantiomer-recognitive coloration upon complexation with chiral amines. rsc.org The differing placement of the phenyl barriers in isomeric crown ethers resulted in opposite configurational biases within the chiral cavity, leading to a reversal in enantiomer selectivity. rsc.org The binding ability and selectivity of these crown ethers were assessed by determining the association constants for their complexes with various chiral and achiral amines using UV-visible spectroscopy. rsc.org

The enantioselectivity of these crown ethers is rationalized by considering the three-point binding interaction between the host and the guest, which involves hydrogen bonding and steric repulsion. rsc.org The phenyl group of the this compound subunit acts as a chiral barrier, influencing the stability of the diastereomeric complexes. nycu.edu.twrsc.org Molecular model examinations, such as those using Corey-Pauling-Koltun (CPK) models, have been employed to interpret the observed enantiomer selectivities by visualizing the complementarity between the host and the guest molecules. rsc.orgrsc.org

The following table summarizes the association constants (Ka) for the complexation of isomeric azophenolic crown ethers containing two (R,R)-cis-1-phenylcyclohexane-1,2-diol subunits with the enantiomers of 1-phenylethylamine (B125046) and 2-amino-1-propanol. The data illustrates the enantioselective binding of these crown ethers.

| Chiral Crown Ether | Guest Amine | (R)-Enantiomer Ka (M-1) | (S)-Enantiomer Ka (M-1) | Enantioselectivity (Ka(R)/Ka(S) or Ka(S)/Ka(R)) |

|---|---|---|---|---|

| (R,R)(R,R)-Isomer 1 | 1-Phenylethylamine | 1800 | 2300 | 1.28 (S/R) |

| (R,R)(R,R)-Isomer 2 | 1-Phenylethylamine | 4500 | 3600 | 1.25 (R/S) |

| (R,R)(R,R)-Isomer 1 | 2-Amino-1-propanol | 2500 | 3200 | 1.28 (S/R) |

| (R,R)(R,R)-Isomer 2 | 2-Amino-1-propanol | 5600 | 4300 | 1.30 (R/S) |

Reactivity and Reaction Mechanisms of 1 Phenylcyclohexane 1,2 Diol

Oxidative Cleavage Reactions

The carbon-carbon bond between the two hydroxyl-bearing carbons in 1-phenylcyclohexane-1,2-diol (B1211945) is susceptible to oxidative cleavage under specific conditions. The mechanisms of these reactions are diverse, involving metal complexes and peroxide derivatives, each with unique characteristics.

Non-Heme Manganese(II) Complex-Catalyzed Aerobic Oxidative Cleavage

A bio-inspired approach to the oxidative cleavage of 1,2-diols utilizes a well-defined non-heme Manganese(II) complex. This method employs molecular oxygen (O₂) as the oxidant, representing a green and efficient catalytic system. The reaction is promoted by visible light, typically from blue LEDs, and can be performed at ambient temperatures.

The catalytic cycle is believed to involve the activation of O₂. Mechanistic investigations suggest a process wherein an alcohol molecule facilitates the reduction of one oxygen atom of O₂ to water, which in turn promotes the formation of a highly reactive high-valent Mn-oxo species. This active manganese-oxo intermediate is then responsible for cleaving a second molecule of the diol. This photo-promoted catalysis is effective for a wide array of 1,2-diols, including both aromatic and aliphatic substrates, and demonstrates tolerance to various functional groups.

Table 1: Conditions for Non-Heme Mn(II) Catalyzed Aerobic Oxidative Cleavage of 1,2-Diols

| Parameter | Condition |

| Catalyst | Non-heme Mn(II) complex |

| Oxidant | Molecular Oxygen (O₂) |

| Promoter | Blue Light Irradiation |

| Temperature | Ambient |

| Substrate Scope | Aromatic and Aliphatic 1,2-diols |

Ferriin Oxidation Mechanisms and Geometric Requirements

The oxidation of vicinal diols by ferriin, the tris(1,10-phenanthroline)iron(III) complex, exhibits stringent geometric requirements that dictate the reaction rate. Research on the closely related compound, 1,2-diphenylcyclohexane-1,2-diol, provides critical insight into the mechanism. A dramatic difference in reaction rates is observed between the cis and trans isomers of this diol.

Specifically, cis-1,2-diphenylcyclohexane-1,2-diol reacts at a rate that is at least 10,000 times faster than the corresponding trans-isomer. This significant rate difference implies that the geometry of the diol is crucial for the reaction to proceed efficiently. For the cis-isomer, the two hydroxyl groups are on the same face of the cyclohexane (B81311) ring, allowing for the formation of a cyclic intermediate with the iron center. This geometric arrangement facilitates the electron transfer and subsequent cleavage of the C-C bond. In contrast, the hydroxyl groups of the trans-isomer are on opposite faces of the ring, making the formation of such a cyclic intermediate sterically hindered or impossible. This geometric constraint is a key factor in the mechanism of oxidation by ferriin.

Cleavage by Malonoyl Peroxide Derivatives

The oxidative cleavage of this compound specifically by malonoyl peroxide derivatives is not extensively documented in scientific literature. Research on malonoyl peroxides has predominantly focused on their utility as reagents for the syn-dihydroxylation of alkenes to produce 1,2-diols, rather than the cleavage of pre-existing diols. While various peroxides are known to participate in oxidative reactions, the specific application and mechanism for the cleavage of vicinal diols by malonoyl peroxides remain an area requiring further investigation.

Acid-Catalyzed Transformations and Rearrangements

In the presence of acid, this compound undergoes significant structural changes, primarily through dehydration and skeletal rearrangements. These transformations are classic examples of carbocation-mediated reactions, with the phenyl group playing a pivotal role in the stability and fate of the intermediates.

Mechanisms of Dehydration and Ring Contraction

The acid-catalyzed reaction of this compound is a variation of the pinacol (B44631) rearrangement. The mechanism is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. The stability of the resulting carbocation determines the subsequent steps.

Given the structure of this compound, protonation can occur at either the tertiary or secondary hydroxyl group. Loss of water from the tertiary hydroxyl group would form a secondary carbocation, whereas loss of water from the secondary hydroxyl group would generate a more stable tertiary benzylic carbocation, stabilized by the adjacent phenyl group.

Once the carbocation is formed, a 1,2-migratory shift occurs. The group anti-periplanar to the leaving group is typically the one that migrates. In this system, there are two primary migratory possibilities: a hydride shift or a rearrangement of the carbon skeleton (a ring-contracting alkyl shift). The migration of a C-C bond of the cyclohexane ring results in ring contraction, leading to the formation of a five-membered ring, specifically a cyclopentyl derivative. The relative migratory aptitude of the phenyl group versus the alkyl group of the ring, as well as the stereochemical arrangement of the diol, influences the product distribution. The predominant formation of a ring-contracted product, cyclopentyl phenyl ketone, is often observed in related systems, indicating that the pathway leading to this product is kinetically favored.

Table 2: Products of Acid-Catalyzed Rearrangement of this compound

| Product | Rearrangement Type |

| Phenyl-substituted cyclohexanone (B45756) | Hydride Shift |

| Cyclopentyl phenyl ketone | Ring Contraction (Alkyl Shift) |

Phenonium Ion Intermediates in Deoxyfluorination

During deoxyfluorination reactions of phenyl-substituted cyclohexane diol precursors with hydrogen fluoride (B91410) reagents, the participation of the neighboring phenyl group can lead to the formation of a bridged, tricyclic phenonium ion intermediate. This intermediate arises from the intramolecular attack of the phenyl ring's π-electrons on the carbon atom bearing the leaving group (a protonated hydroxyl or a derivative thereof).

The formation of a phenonium ion has significant stereochemical and regiochemical consequences. The symmetrical nature of the phenonium ion can lead to a distribution of products where the incoming nucleophile (fluoride) attacks at either of the two carbons that were part of the bridged system. This can result in rearranged products that are not anticipated from a direct S(_N)2 or S(_N)1 mechanism. For instance, studies on related systems have shown that aryl migrations via phenonium ion intermediates can lead to unexpected fluorinated products, including those with an exocyclic methylene (B1212753) group resulting from an E1-type elimination from the phenonium ion intermediate. Deuterium labeling experiments in similar systems have provided evidence for the existence of a symmetrical phenonium intermediate by showing a distribution of the isotope in the final product.

Mechanistic Investigations of C-C Bond Formation Reactions Involving Diol Derivatives

Derivatives of this compound serve as valuable substrates and chiral auxiliaries in carbon-carbon bond-forming reactions. The stereochemistry of the diol plays a crucial role in directing the outcome of these reactions.

Allylboration Reaction Mechanisms

While specific studies detailing the allylboration of this compound derivatives are not extensively documented in readily available literature, the principles of diastereoselective allylboration using cyclic diol derivatives can be applied. The mechanism of such reactions generally involves the formation of a chiral boronate ester from the diol and an allylboron reagent. This chiral environment dictates the facial selectivity of the subsequent addition to an aldehyde or ketone.

The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. The substituents on the chiral auxiliary, in this case, the phenyl and cyclohexane framework derived from this compound, would sterically influence the orientation of the reactants within this transition state, leading to a preferred stereoisomer. The rigidity of the cyclohexane ring and the steric bulk of the phenyl group are expected to be key factors in achieving high levels of diastereoselectivity.

Wittig Rearrangement and Aldol (B89426) Reactions

Homochiral ligands derived from cis-1-phenylcyclohexane-1,2-diol have been utilized in asymmetric synthesis, including in nucleophilic additions of organolithium reagents to imines, a reaction class that shares mechanistic features with aldol additions. researchgate.netacs.org These ligands create a chiral environment around the metal center, influencing the stereochemical course of the reaction.

The acs.orgwiley.com-Wittig rearrangement, a transformation of an ether to an alcohol, proceeds through a radical mechanism involving the formation of a radical-anion intermediate. While specific mechanistic studies on derivatives of this compound as substrates for the Wittig rearrangement are not prevalent, the general mechanism involves the deprotonation of the ether alpha to the oxygen, followed by a homolytic cleavage of the carbon-oxygen bond and subsequent recombination. The stereochemical outcome of such rearrangements is often complex and depends on the stability and lifetime of the radical intermediates.

In the context of aldol reactions, derivatives of this compound, such as acetals or ketals, can be envisioned as chiral auxiliaries or protecting groups. In such cases, the stereoselectivity of the aldol reaction would be influenced by the steric and electronic properties of the diol moiety, directing the approach of the enolate to the electrophilic carbonyl component.

Photochemical and Electron Transfer Processes Relevant to Phenyl-Alkenes

Phenyl-alkenes derived from this compound, such as 1-phenylcyclohexene, are expected to exhibit rich photochemical and electron transfer reactivity.

The photochemistry of cis-1-phenylcyclohexene has been investigated, revealing the involvement of a transient trans isomer in its reaction processes. acs.org Upon irradiation, cis-trans isomerization is a common pathway for stilbene-like molecules. This process typically occurs from the excited singlet or triplet state and proceeds through a perpendicular intermediate where the p-orbitals of the double bond are twisted 90 degrees. The composition of the photostationary state between the cis and trans isomers depends on the excitation wavelength and the molar absorptivities of the isomers.

Single electron transfer (SET) is another important process in the reactivity of phenyl-substituted systems. libretexts.org In the presence of an electron donor or acceptor, irradiation can lead to the formation of a radical ion pair. For a phenyl-alkene derived from this compound, SET could initiate a variety of reactions, including cycloadditions, isomerizations, or reactions with nucleophiles. The stability of the resulting radical cation or anion would be influenced by the phenyl group and the substitution on the cyclohexyl ring. For instance, proton-coupled electron transfer (PCET) has been shown to be a powerful method for the activation of cyclic alcohols, leading to ring-expansion reactions through radical intermediates. nih.gov

Catalytic Applications of 1 Phenylcyclohexane 1,2 Diol Derivatives

1-Phenylcyclohexane-1,2-diol (B1211945) as a Chiral Auxiliary and Ligand Scaffold

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. The inherent chirality of this compound allows it to serve this function effectively. By attaching it to a prochiral substrate, the diol's steric and electronic properties can block one reactive face of the substrate, forcing a reagent to approach from the less hindered direction and thereby inducing asymmetry.

Furthermore, this compound is an excellent scaffold for the synthesis of chiral ligands. The diol functionality can be readily modified to coordinate with metal centers. When a metal acts as the catalyst for a reaction, a chiral ligand bound to it creates a chiral environment around the active site. This chiral metal complex can then differentiate between the enantiotopic faces of a substrate, leading to the preferential formation of one enantiomeric product. Vicinal diols are a pervasive motif in natural products and are frequently used as ligands in asymmetric transformations. nih.gov

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral diols, including derivatives of this compound, are instrumental in this area, particularly as precursors to ligands or catalysts for key reactions.

One major application is in the asymmetric addition of organometallic reagents to carbonyl compounds. For instance, chiral diols have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. chemrxiv.org The diol coordinates to the zinc atom, forming a chiral complex that delivers the ethyl group to a specific face of the aldehyde, resulting in a chiral secondary alcohol with high enantiomeric excess.

Additionally, chiral diols are precursors to some of the most powerful organocatalysts, such as chiral phosphoric acids. These Brønsted acid catalysts are highly effective in promoting enantioselective C-C bond-forming reactions, including Friedel-Crafts alkylations of indoles and pyrroles. sigmaaldrich.com In these reactions, the chiral catalyst activates an electrophile through hydrogen bonding, creating a chiral ion pair that directs the approach of the nucleophile.

| Reaction Type | Role of Chiral Diol Derivative | Typical Substrates |

| Alkylzinc Addition | Forms chiral ligand for Lewis acid (Zinc) | Aldehydes |

| Friedel-Crafts Alkylation | Precursor to chiral Brønsted acid catalyst | Indoles, Pyrroles, Aldehydes |

| Allylation | Precursor to chiral Brønsted acid catalyst | Aldehydes |

| Diels-Alder Reaction | Precursor to chiral Brønsted acid catalyst | Aldimines, Dienes |

Controlling stereochemistry in oxidation and reduction reactions is crucial for accessing chiral building blocks like enantiomerically pure alcohols. sigmaaldrich.comsigmaaldrich.com Derivatives of this compound can be employed as chiral ligands or catalysts to influence the outcome of these transformations.

In asymmetric reductions, particularly the transfer hydrogenation of ketones, chiral ligands derived from diols are used in combination with transition metals like Ruthenium (Ru) and Iridium (Ir). nih.gov These catalytic systems use a simple hydrogen source, such as 2-propanol or formic acid, to reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. nih.gov The mechanism involves the formation of a chiral metal-hydride species that preferentially delivers the hydride to one face of the carbonyl group.

For asymmetric oxidation, chiral phosphoric acids derived from diols can catalyze reactions such as the epoxidation of α,β-unsaturated aldehydes. libretexts.org The catalyst activates the substrate towards nucleophilic attack by an oxidant, while the chiral environment dictates the face of the double bond that is epoxidized, leading to a chiral epoxide product.

| Reaction Type | Catalyst System | Transformation | Significance |

| Asymmetric Reduction | Chiral ligand-metal complex (e.g., Ru, Ir) | Prochiral Ketone → Chiral Alcohol | Access to valuable chiral secondary alcohols. nih.gov |

| Asymmetric Oxidation | Chiral Phosphoric Acid (from diol) | α,β-Unsaturated Aldehyde → Chiral Epoxide | Synthesis of versatile chiral building blocks. libretexts.org |

Development of Novel Brønsted Acid Catalysts from Diol Complexes

While chiral diols themselves are weak acids, they can be converted into powerful chiral Brønsted acid catalysts. nih.gov The most prominent examples are chiral phosphoric acids (CPAs), which are cyclic diesters of phosphoric acid. wikipedia.org These are readily synthesized from chiral diols like 1,1'-bi-2-naphthol (B31242) (BINOL) and can be analogously prepared from this compound. wikipedia.orgresearchgate.net

The synthesis involves reacting the diol with a phosphorus source, such as phosphoryl chloride (POCl₃), followed by hydrolysis. The resulting CPA possesses a highly acidic proton within a well-defined chiral pocket. This structure allows the catalyst to act as a bifunctional catalyst, using the acidic proton to activate an electrophile (e.g., an imine) and the basic phosphoryl oxygen to organize the nucleophile via hydrogen bonding. libretexts.org This dual activation model accounts for the high levels of stereocontrol observed in CPA-catalyzed reactions. sigmaaldrich.comlibretexts.org

These organocatalysts have found broad application, offering an alternative to metal-based catalysts and enabling a wide range of transformations. sigmaaldrich.com

Common Reactions Catalyzed by Chiral Phosphoric Acids Derived from Diols

| Reaction | Description | Reference |

| Reductive Amination | Metal-free reduction of imines using a Hantzsch ester as the reductant to produce enantioenriched amines. | sigmaaldrich.com |

| Allylation | Enantioselective allylation of aldehydes under mild, non-cryogenic conditions. | sigmaaldrich.com |

| Friedel-Crafts Alkylation | Asymmetric alkylation to produce functionalized indoles and pyrroles in enantioenriched form. | sigmaaldrich.com |

| Mannich Reaction | Reaction of imines with ketene (B1206846) silyl (B83357) acetals or acetylacetone (B45752) to form β-amino carbonyl compounds. | libretexts.org |

| Diels-Alder Reaction | Aza-Diels-Alder reactions of dienes with aldimines to produce chiral nitrogen-containing heterocycles. | libretexts.org |

Role in Supramolecular Chemistry as Chiral Recognition Agents

Beyond covalent catalysis, this compound is a valuable building block in supramolecular chemistry for the purpose of chiral recognition. Chiral recognition is the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule over the other.

Research has demonstrated that cis-1-phenylcyclohexane-1,2-diol can be incorporated as a chiral subunit into macrocyclic host molecules, such as crown ethers. These chiral crown ethers can then exhibit enantioselective recognition towards chiral guest molecules, particularly protonated primary amines like amino acid derivatives.

The recognition process relies on the formation of diastereomeric host-guest complexes through non-covalent interactions (e.g., hydrogen bonding, ion-dipole interactions). Due to the specific three-dimensional structure of the chiral host, the complex formed with one guest enantiomer is more stable than the complex formed with the other. This difference in stability allows the host to differentiate between the enantiomers, which can be observed and quantified. This principle is fundamental to applications such as enantioselective sensing and separation. nih.gov

Enantiomer Differential Transport by a Crown Ether Containing cis-1-phenylcyclohexane-1,2-diol

| Guest Compound (Hydrochloride) | Enantioselectivity (α) | Preferred Enantiomer |

| 1,2-Diphenylethylamine | 1.41 | R |

| Methyl Phenylglycinate | 1.25 | R |

Note: Enantioselectivity (α) is the ratio of the transport rates of the two enantiomers.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, conformational landscape, and non-covalent interactions within 1-phenylcyclohexane-1,2-diol (B1211945).

Raman spectroscopy of the cis-isomer under supersonic jet conditions reveals distinct bands in the O-H stretching region, which are indicative of this specific conformation. rsc.org The observation of sharp, distinct vibrational frequencies rather than broad, overlapping bands supports the existence of a single dominant conformation. rsc.org

The defining structural feature of vicinal diols is their capacity for intramolecular hydrogen bonding between the two adjacent hydroxyl groups. In cis-1-phenylcyclohexane-1,2-diol, this phenomenon is further influenced by the phenyl ring. Spectroscopic studies have identified two distinct O-H stretching frequencies, both of which are down-shifted from a typical "free" hydroxyl group, indicating that both are involved in hydrogen bonding. rsc.org

One hydroxyl group participates in a conventional, weak intramolecular O-H···O hydrogen bond with the adjacent hydroxyl group. rsc.org The second hydroxyl group engages in a different type of non-covalent interaction: an O-H···π hydrogen bond with the electron-rich phenyl ring. rsc.orgresearchgate.net This interaction contributes to the stabilization of the observed locked conformation. researchgate.net

Recent Raman spectroscopy studies have assigned specific vibrational frequencies to these interactions in cis-1-phenylcyclohexane-1,2-diol. rsc.org

Table 1: Experimental Raman Frequencies for O-H Stretching Modes in cis-1-phenylcyclohexane-1,2-diol

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H stretch (involved in O-H···π interaction) | 3611.5 |

| O-H stretch (involved in O-H···O interaction) | 3574.0 |

Data sourced from experimental Raman spectra under slit jet conditions. rsc.org

The study of solute-solvent complexes, such as monohydrates, using vibrational spectroscopy can reveal detailed information about intermolecular hydrogen bonding. However, specific experimental studies focusing on the vibrational spectra of this compound monohydrate complexes are not prominently available in the reviewed scientific literature. Such studies would be expected to show further red-shifting and broadening of the O-H stretching bands upon the formation of intermolecular hydrogen bonds with a water molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the stereochemistry and configuration of this compound isomers. Analysis of both ¹H and ¹³C NMR spectra, including chemical shifts and spin-spin coupling constants, allows for unambiguous assignment of the cis and trans diastereomers.

The relative orientation of the hydroxyl groups and the phenyl group creates distinct magnetic environments for the nuclei in the cis and trans isomers of this compound, leading to characteristic differences in their NMR spectra.

¹H NMR Spectroscopy: The signal for the methine proton at the C2 position (the carbon bearing a hydroxyl group and a hydrogen atom) is particularly diagnostic. clockss.org In the cis-isomer, this proton exhibits a doublet of doublets, indicative of axial-axial and axial-equatorial couplings to the adjacent methylene (B1212753) protons on the cyclohexane (B81311) ring. In contrast, the trans-isomer shows a broad triplet for this proton, which arises from small equatorial-axial and equatorial-equatorial couplings. clockss.org The distinct chemical shifts and coupling constants allow for clear differentiation between the two diastereomers. clockss.org

Table 2: Diagnostic ¹H NMR Data for the Stereochemical Assignment of this compound Isomers in CDCl₃

| Isomer | H2 Chemical Shift (δ, ppm) | H2 Signal Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| cis | 4.00 | Doublet of Doublets (dd) | 10.9, 4.7 |

| trans | 3.78 | Broad Triplet (br t) | 2.5 |

Data sourced from ¹H NMR spectra recorded in CDCl₃. clockss.org

Temperature-dependent (dynamic) NMR spectroscopy is a powerful technique for investigating dynamic processes such as ring inversion and restricted bond rotation. While specific dynamic NMR studies focused solely on this compound are not widely reported, the methodology is highly relevant to this molecule. Such studies could provide quantitative data on the energy barriers associated with the rotation of the C1-phenyl bond, which can be sterically hindered. Furthermore, variable-temperature NMR measurements have been utilized in the conformational analysis of larger molecular systems that incorporate the cis-1-phenylcyclohexane-1,2-diol moiety as a chiral building block, demonstrating the utility of this technique for probing the dynamic behavior of this structural unit. acs.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry serves as a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound provides valuable insights into its structural features.

The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 192.25 g/mol , consistent with its molecular formula of C₁₂H₁₆O₂. nist.govnih.gov

Upon ionization, the molecular ion undergoes fragmentation, leading to a series of characteristic fragment ions. A prominent fragmentation pathway for cyclic diols, such as this compound, involves the elimination of a water molecule (H₂O), resulting in a significant peak at m/z 174 ([M-H₂O]⁺). This dehydration process is a common feature in the mass spectra of alcohols. researchgate.net

Further fragmentation can occur through various mechanisms, including cleavage of the cyclohexyl ring and loss of hydrocarbon fragments. The presence of the phenyl group can lead to the formation of resonance-stabilized benzylic cations. While a detailed experimental mass spectrum with relative abundances of all fragment ions is not publicly available, the expected key fragmentation patterns can be summarized as follows:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion |

| 174 | [C₁₂H₁₄O]⁺ | Loss of H₂O |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

The presence of two hydroxyl (-OH) groups in the molecule makes hydrogen bonding the most significant intermolecular interaction governing the crystal packing. In the solid state, it is anticipated that the molecules of this compound will form an extensive network of intermolecular hydrogen bonds. These interactions would occur between the hydroxyl groups of adjacent molecules, where one hydroxyl group acts as a hydrogen bond donor and the other as a hydrogen bond acceptor.

The stereochemistry of the diol (cis or trans) will significantly influence the packing arrangement and the geometry of the hydrogen-bonding network. For instance, the relative orientation of the hydroxyl groups will dictate whether intramolecular hydrogen bonding is also possible.

| Interaction Type | Description |

|---|---|

| Intermolecular Hydrogen Bonding | Dominant interaction between the hydroxyl groups of adjacent molecules, forming chains or more complex networks. |

| Intramolecular Hydrogen Bonding | Possible in the cis-isomer, influencing the conformation of the cyclohexyl ring. |

| π-π Stacking | Potential interaction between the aromatic phenyl rings of neighboring molecules. |

| van der Waals Forces | General attractive forces contributing to the overall crystal packing. |

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy, which includes techniques like optical rotation and circular dichroism (CD), is essential for the characterization of chiral molecules such as the enantiomers of this compound. These techniques provide information about the stereochemistry of the molecule.

Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation is a characteristic property of an enantiomer. For (S,S)-(+)-1-Phenylcyclohexane-cis-1,2-diol, a specific rotation of +8° (c = 1 in methanol) has been reported. sigmaaldrich.com The positive sign indicates that this enantiomer is dextrorotatory. Its enantiomer, (R,R)-(-)-1-phenylcyclohexane-cis-1,2-diol, would be expected to have an equal but opposite specific rotation.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and their spatial arrangement, which is directly related to the absolute configuration. For this compound, the phenyl chromophore is expected to give rise to characteristic CD signals in the ultraviolet region. The sign and intensity of these Cotton effects can be used to assign the absolute configuration of the stereocenters by applying established empirical rules or by comparison with quantum chemical calculations.

| Technique | Parameter | Significance |

|---|---|---|

| Optical Rotation | Specific Rotation [α] | Characterizes the enantiomer and its optical purity. A value of +8° is reported for the (S,S)-cis-isomer. sigmaaldrich.com |

| Circular Dichroism (CD) | Cotton Effects (Δε) | Provides information on the absolute configuration of the stereocenters based on the signs and intensities of the signals from the phenyl chromophore. |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structures and Conformations

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of 1-phenylcyclohexane-1,2-diol (B1211945). The flexibility of the cyclohexane (B81311) ring, combined with the presence of bulky phenyl and hydroxyl substituents, gives rise to various possible conformers with distinct energies.

A significant finding from computational studies is that the phenyl group dramatically influences the conformational landscape. Research on cis-1-phenylcyclohexane-1,2-diol, combining laser spectroscopy with quantum chemistry calculations, revealed that the phenyl substituent induces a "conformational locking" effect. rsc.org This results in only one predominant conformer being observed, simplifying what could otherwise be a complex mixture of structures. rsc.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT is applied to calculate the energies of different conformers, determine geometric parameters like bond lengths and angles, and predict various molecular properties.

While comprehensive DFT studies on this compound are specific, the methodology is well-established from research on closely related compounds such as phenylcyclohexane (B48628). nih.gov For these systems, various theoretical levels are employed to calculate the structures and relative energies of conformers, such as those with the phenyl group in an axial versus an equatorial position. nih.gov These calculations help determine the conformational enthalpy, entropy, and Gibbs free energy, providing a complete thermodynamic picture of the conformational equilibrium. nih.gov

Table 1: Common Theoretical Levels Used in Conformational Analysis of Phenylcyclohexane Derivatives

| Method Abbreviation | Full Name | Description |

|---|---|---|

| HF | Hartree-Fock | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr | A popular hybrid DFT functional that combines exact exchange from Hartree-Fock theory with exchange and correlation functionals. |

| MP2 | Møller-Plesset perturbation theory of second order | A post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. |

| QCISD | Quadratic Configuration Interaction with Single and Double Excitations | A high-level electron correlation method that provides accurate results, often used for benchmarking. |

This table summarizes computational methods applied to similar structures, as detailed in studies like that of Wiberg et al. nih.gov

Computational methods, particularly DFT, are invaluable for predicting spectroscopic data and aiding in the interpretation of experimental spectra. Vibrational frequencies, which correspond to the infrared (IR) and Raman bands of a molecule, can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates.

These theoretical predictions provide a basis for assigning specific vibrational modes to the observed spectral peaks. For cis-1-phenylcyclohexane-1,2-diol, computational calculations have been used in conjunction with experimental Raman and IR-UV double resonance spectroscopy to confirm the presence of a single dominant conformer. rsc.org This synergy between theory and experiment is crucial for validating the computational models and achieving a definitive structural assignment.

Table 2: General Workflow for Computational Prediction of Vibrational Spectra

| Step | Description | Purpose |

|---|---|---|

| 1. Geometry Optimization | The molecular geometry is optimized to find the lowest energy structure on the potential energy surface. | To ensure that frequency calculations are performed on a stable conformer. |

| 2. Frequency Calculation | The second derivatives of energy are calculated to determine the force constants and vibrational frequencies. | To obtain the theoretical harmonic frequencies corresponding to IR/Raman bands. |

| 3. Frequency Scaling | Calculated harmonic frequencies are multiplied by an empirical scaling factor. | To correct for systematic errors arising from the theoretical method and basis set, improving agreement with experimental data. |

Modeling of Reaction Mechanisms and Transition States

This compound undergoes characteristic reactions, such as the pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.comchemistrysteps.com Experimental studies have shown that the treatment of cis- and trans-1-phenylcyclohexane-1,2-diol with a Lewis acid like boron trifluoride–ether complex yields a mixture of 1-phenylcyclopentanecarbaldehyde (B1352595) and 2-phenylcyclohexanone (B152291). rsc.org

Computational chemistry is a powerful tool for elucidating the intricate details of such reaction mechanisms. pku.edu.cn By modeling the potential energy surface of the reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. These calculations can substantiate whether a reaction proceeds through a stepwise mechanism, involving a stable carbocation intermediate, or a concerted mechanism where bond breaking and formation occur simultaneously. colby.edu For the pinacol rearrangement of phenylcyclohexane diols, a mechanism involving open carbonium ions has been proposed to explain the observed product ratios. rsc.org Computational models can validate such proposals by comparing the activation barriers for different potential pathways.

Table 3: Key Features of the Proposed Pinacol Rearrangement of this compound

| Feature | Description |

|---|---|

| Reactant | cis- or trans-1-phenylcyclohexane-1,2-diol |

| Catalyst | Acid (e.g., Boron trifluoride) |

| Proposed Intermediate | Tertiary carbocation formed after the loss of water. masterorganicchemistry.comrsc.org |

| Products | 1-phenylcyclopentanecarbaldehyde (via ring contraction) and 2-phenylcyclohexanone (via hydride shift). rsc.org |

| Key Mechanistic Insight | The reaction is believed to proceed through open carbonium ions, with the diol potentially reacting from a less stable conformation where the phenyl group is axial. rsc.org |

Computational Studies of Intermolecular Interactions and Aggregation

The hydroxyl and phenyl groups in this compound enable a variety of non-covalent intermolecular interactions, including hydrogen bonding and π-π stacking. These forces govern how the molecules interact with each other, leading to self-assembly and aggregation, which are fundamental to the compound's solid-state structure and physical properties.

Theoretical investigations have been applied to study the "clustering propensity" of cis-1-phenylcyclohexane-1,2-diol by modeling the formation of its dimer. rsc.org DFT calculations can quantify the strength of the interactions holding the dimer together, identifying the most stable dimeric structure. Such studies are essential for understanding the initial stages of crystallization and aggregation from solution. The primary interactions in the dimer would be hydrogen bonds between the diol functionalities of the two molecules, potentially augmented by weaker interactions involving the phenyl rings.

Table 4: Potential Intermolecular Interactions in this compound for Computational Study

| Interaction Type | Description | Participating Groups |

|---|---|---|

| Hydrogen Bonding | Strong electrostatic interaction between a hydrogen atom on an electronegative atom (O) and another electronegative atom. | Between the hydroxyl groups of two or more molecules. |

| π-π Stacking | Attractive, non-covalent interaction between the electron clouds of aromatic rings. | Between the phenyl rings of adjacent molecules. |

| Van der Waals Forces | Weak, short-range electrostatic forces, including London dispersion forces. | Pervasive across the entire molecular structure. |

Theoretical Approaches to Chiral Recognition and Stereoselectivity

As a chiral molecule, this compound can exist as a pair of enantiomers. The study of how these enantiomers interact with each other or with other chiral molecules is a key area of stereochemistry. Computational modeling provides a molecular-level explanation for the phenomenon of chiral recognition.

A notable theoretical study on cis-1-phenylcyclohexane-1,2-diol investigated its chiral self-recognition by comparing the stability of the homochiral dimer (formed from two identical enantiomers, e.g., R,R + R,R) versus the heterochiral dimer (formed from two different enantiomers, e.g., R,R + S,S). rsc.org The calculations revealed a "homochiral preference," meaning the interaction between two of the same enantiomers is energetically more favorable. rsc.org This theoretical result aligns with the experimental observation that the compound forms a conglomerate upon crystallization, where each crystal contains only one type of enantiomer. This preference is attributed to the specific geometric and energetic fit within the hydrogen-bonded network of the dimer, which is optimized in the homochiral arrangement. rsc.org

Table 5: Computational Steps for Modeling Chiral Recognition

| Step | Action | Objective |

|---|---|---|

| 1. Model Building | Construct 3D models of the chiral molecules (e.g., the R,R and S,S enantiomers) and their potential diastereomeric complexes (homochiral and heterochiral dimers). | To create the initial structures for calculation. |

| 2. Geometry Optimization | Perform energy minimization for each diastereomeric complex using a suitable quantum chemical method (e.g., DFT). | To find the most stable geometric arrangement for each complex. |

| 3. Energy Calculation | Compute the single-point energies of the optimized complexes with high accuracy. | To obtain the binding energies for both the homochiral and heterochiral pairs. |

Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Silylation for Gas Chromatography (GC) Analysis of Diols

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, the hydroxyl groups in 1-phenylcyclohexane-1,2-diol (B1211945) render it polar and non-volatile, making it unsuitable for direct GC analysis. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the diol, allowing for its analysis by GC and GC-mass spectrometry (GC-MS).

The most common silylating reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comsigmaaldrich.com These reagents react with the hydroxyl groups of this compound to form the corresponding bis-TMS ether. The reaction is typically carried out in an aprotic solvent and may be catalyzed by the addition of a small amount of a compound like trimethylchlorosilane (TMCS). tcichemicals.com The resulting derivative is significantly more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis. nih.gov

Table 1: Common Silylating Reagents for Diol Derivatization

| Reagent | Abbreviation | Byproducts | Comments |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | Highly reactive and widely used for derivatizing alcohols. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Byproducts are very volatile, which is advantageous in GC analysis. sigmaaldrich.com |

The choice of silylating reagent and reaction conditions, such as temperature and time, are crucial for achieving complete derivatization. sigmaaldrich.com For instance, a common procedure involves heating the diol with an excess of BSTFA or MSTFA, often with 1% TMCS as a catalyst, at 60-80°C for 15-30 minutes. tcichemicals.comnih.gov

Formation of Cyclic Derivatives (e.g., Acetals, Ketals) for Protection and Analysis

The 1,2-diol functionality of this compound allows for the formation of cyclic derivatives, most notably acetals and ketals. This strategy is widely employed in organic synthesis to protect the diol group from unwanted reactions while modifications are made to other parts of the molecule. These cyclic derivatives are also useful for analytical purposes, as they can alter the chromatographic behavior and provide characteristic mass spectral fragmentation patterns.

A common method for the protection of 1,2-diols is the formation of an isopropylidene ketal, also known as an acetonide. wikipedia.org This is typically achieved by reacting this compound with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane, in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. wikipedia.org The resulting this compound acetonide is a five-membered ring that is stable to a wide range of reaction conditions, particularly those that are basic or nucleophilic. The protection can be readily removed by treatment with aqueous acid to regenerate the diol.

Table 2: Reagents for the Formation of Cyclic Derivatives of 1,2-Diols

| Reagent | Catalyst | Derivative Formed |

|---|---|---|

| Acetone | p-Toluenesulfonic acid, H2SO4 | Isopropylidene ketal (Acetonide) |

| 2,2-Dimethoxypropane | p-Toluenesulfonic acid, Pyridinium p-toluenesulfonate | Isopropylidene ketal (Acetonide) |

The formation of these cyclic derivatives can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by mass spectrometry.

Derivatization for Spectroscopic Probes and Labeling Studies

Derivatization of this compound can also be employed to introduce a chromophore or fluorophore into the molecule, thereby creating a spectroscopic probe for detection and quantification. This is particularly useful when the parent diol lacks a strong UV-visible absorbance or fluorescence.

A prominent strategy for the derivatization of 1,2-diols for spectroscopic analysis involves the use of boronic acids. Boronic acids react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govnih.gov When a fluorescent boronic acid is used, this reaction can lead to a significant change in its fluorescence properties, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. nih.gov This phenomenon forms the basis for fluorescent sensors for diol-containing compounds. Research has shown that isoquinolinylboronic acids can bind to cis-cyclohexanediol, a close structural analog of this compound, resulting in notable fluorescence changes. nih.gov This suggests that a similar approach could be effectively used for the detection and quantification of this compound.

The reaction between a boronic acid and a diol is reversible and pH-dependent, which allows for the design of dynamic sensing systems. nih.gov The stability of the formed boronate ester is influenced by the structure of both the diol and the boronic acid.

Table 3: Examples of Derivatization Approaches for Spectroscopic Analysis of Diols

| Derivatization Strategy | Reagent Type | Principle of Detection |

|---|---|---|

| Boronate Ester Formation | Fluorescent Boronic Acids | Changes in fluorescence upon formation of a cyclic boronate ester. nih.govnih.gov |

| Chromophore Labeling | Reagents with strong UV-Vis absorbance | Introduction of a chromophoric group to enable detection by UV-Vis spectroscopy. |

These derivatization strategies significantly broaden the scope of analytical methods available for the study of this compound and enhance its utility in synthetic organic chemistry.

Advanced Synthetic Applications and Building Block Utility

1-Phenylcyclohexane-1,2-diol (B1211945) as Chiral Building Blocks in Complex Molecule Synthesis

A chiral building block is a molecule possessing a defined stereogenic center that can be incorporated into a larger structure, thereby transferring its chirality to the new, more complex molecule. Optically pure this compound serves this role effectively. The enantiomers of cis-1-phenylcyclohexane-1,2-diol are readily accessible in high optical purity through the Sharpless asymmetric dihydroxylation (AD) of 1-phenylcyclohexene. orgsyn.org This reliable method of synthesis is crucial for its application as a building block.